Gold III chloride trihydrate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

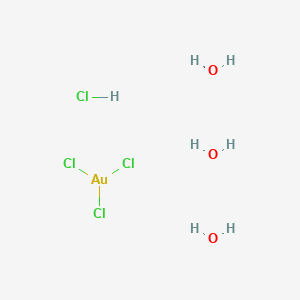

2D Structure

Eigenschaften

Molekularformel |

AuCl4H7O3 |

|---|---|

Molekulargewicht |

393.8 g/mol |

IUPAC-Name |

trichlorogold;trihydrate;hydrochloride |

InChI |

InChI=1S/Au.4ClH.3H2O/h;4*1H;3*1H2/q+3;;;;;;;/p-3 |

InChI-Schlüssel |

XYYVDQWGDNRQDA-UHFFFAOYSA-K |

Kanonische SMILES |

O.O.O.Cl.Cl[Au](Cl)Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Gold(III) Chloride Trihydrate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Gold(III) chloride trihydrate, often referred to as chloroauric acid or tetrachloroauric(III) acid trihydrate, is a pivotal inorganic compound with the chemical formula HAuCl₄·3H₂O.[1][2] It serves as a fundamental precursor in the synthesis of a wide array of gold-based materials and catalysts, finding extensive applications in nanotechnology, medicine, and organic synthesis.[3][4] This guide provides a comprehensive overview of its chemical properties, structural features, and key experimental applications.

Chemical and Physical Properties

Gold(III) chloride trihydrate is an orange to yellow crystalline solid that is both hygroscopic and sensitive to light.[5] It is highly soluble in water and polar organic solvents. The compound is a strong Lewis acid and a potent oxidizing agent, properties that are central to its reactivity and catalytic activity.[5][6]

Table 1: Physicochemical Properties of Gold(III) Chloride Trihydrate

| Property | Value | References |

| Chemical Formula | HAuCl₄·3H₂O | [1][2][7] |

| Molecular Weight | 393.83 g/mol | [2][8][9] |

| Appearance | Orange to yellow crystalline powder or chunks | [1][2] |

| CAS Number | 16961-25-4 | [2][9][10] |

| Purity | Often ≥99.9% (trace metals basis) | [11] |

| Gold Content | Typically 48-50% | [1][11][12] |

| Solubility | Soluble in water, ethanol, and ether | [5][13] |

| Storage Conditions | Store at room temperature, protected from light and moisture | [14] |

Molecular and Crystal Structure

The nomenclature and structural representation of gold(III) chloride and its hydrated forms can be complex. The anhydrous form, gold(III) chloride (AuCl₃), exists as a planar dimer, Au₂Cl₆.[5][15] In this structure, each gold atom is coordinated to four chlorine atoms in a slightly distorted square planar geometry.[15]

For the trihydrate, the formula is more accurately represented as HAuCl₄·3H₂O, indicating the presence of the tetrachloroaurate(III) anion, [AuCl₄]⁻, with a hydronium ion and two water molecules of hydration. The gold(III) center maintains a d⁸ electron configuration and a characteristic square planar coordination. This structure is crucial for its reactivity in aqueous solutions, where it serves as a source of [AuCl₄]⁻ ions.[5]

Key Experimental Protocols

A primary application of gold(III) chloride trihydrate is in the synthesis of gold nanoparticles (AuNPs). The Turkevich method, which involves the reduction of tetrachloroauric acid with citrate (B86180), is a classic and widely used protocol.

Experimental Protocol: Synthesis of Gold Nanoparticles via Citrate Reduction

This protocol describes a typical synthesis of ~20 nm gold nanoparticles.

Materials:

-

Gold(III) chloride trihydrate (HAuCl₄·3H₂O)[16]

-

Trisodium (B8492382) citrate dihydrate (Na₃C₆H₅O₇·2H₂O)[16]

-

Milli-Q water or equivalent high-purity water[16]

Procedure:

-

Prepare a 1.0 mM HAuCl₄ solution: Add an appropriate amount of gold(III) chloride trihydrate to a volumetric flask and dilute with Milli-Q water. For example, to prepare 100 mL, dissolve 39.4 mg of HAuCl₄·3H₂O in 100 mL of water.[17]

-

Heat the gold solution: Pour the 100 mL of 1.0 mM HAuCl₄ solution into a clean 250 mL conical flask with a stir bar. Heat the solution to a vigorous boil while stirring.[17]

-

Prepare the citrate solution: Prepare a 38.8 mM solution of trisodium citrate. For example, dissolve 114 mg of trisodium citrate dihydrate in 10.0 mL of Milli-Q water.[17]

-

Initiate the reaction: Once the gold solution is boiling, rapidly inject the 10.0 mL of the trisodium citrate solution into the flask with continued vigorous stirring.[17]

-

Observe color change: The solution will undergo a series of color changes, typically from yellow to clear, then to a deep burgundy or red color, which indicates the formation of gold nanoparticles.[17]

-

Complete the reaction: Continue heating and stirring the solution for an additional 15-20 minutes to ensure the reaction is complete.[17]

-

Cooling and Storage: Allow the nanoparticle solution to cool to room temperature. The resulting colloidal gold solution can be stored at 4°C for long-term stability.

Visualization of Experimental Workflow

The synthesis of gold nanoparticles from gold(III) chloride trihydrate is a well-defined process. The following diagram illustrates the key steps in the citrate reduction method.

Caption: Workflow for the synthesis of gold nanoparticles using the citrate reduction method.

Applications in Research and Drug Development

Gold(III) chloride trihydrate is a cornerstone material for a variety of advanced applications, largely through its role as a precursor to gold nanoparticles.

Table 2: Key Applications of Gold(III) Chloride Trihydrate

| Application Area | Description | References |

| Nanoparticle Synthesis | Serves as the primary source of gold ions for synthesizing gold nanoparticles of various sizes and shapes. These nanoparticles are used in diagnostics, imaging, and advanced materials. | [1][4][10] |

| Catalysis | Acts as an effective Lewis acid catalyst in a range of organic reactions, including the synthesis of complex molecules like spirochromenes and other fine chemicals.[1][3][10] | |

| Drug Delivery | Gold nanoparticles derived from this precursor are functionalized to carry and deliver therapeutic agents, such as drugs or genes, to specific targets within the body, particularly in cancer therapy.[3][4][6] | |

| Biomedical Imaging & Diagnostics | Gold nanoparticles exhibit unique optical properties (surface plasmon resonance) that are leveraged in contrast agents for medical imaging and in biosensors for the detection of diseases.[4] | |

| Analytical Chemistry | Employed in colorimetric assays for the detection and quantification of various analytes, including proteins and nucleic acids.[3][6] | |

| Electronics | Used in the production of conductive films and coatings for electronic components, enhancing conductivity and performance.[6] |

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. Gold(III) chloride - Wikipedia [en.wikipedia.org]

- 6. chemimpex.com [chemimpex.com]

- 7. americanelements.com [americanelements.com]

- 8. Gold(III) chloride trihydrate, ACS grade | AuCl4H7O3 | CID 129897181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Gold acid chloride trihydrate | AuCl4H7O3 | CID 44134746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Gold III Chloride: Uses, Properties & Supplier Guide [accio.com]

- 12. Gold III Chloride Trihydrate: Properties, Uses & Safety Guide [accio.com]

- 13. Gold(III) chloride | 13453-07-1 [chemicalbook.com]

- 14. Gold(III) chloride trihydrate - 50% Au | 16961-25-4 | FG54954 [biosynth.com]

- 15. scispace.com [scispace.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. mdpi.com [mdpi.com]

Synthesis and Preparation of Gold(III) Chloride Trihydrate: A Technical Guide

An In-depth Resource for Researchers, Scientists, and Drug Development Professionals

Gold(III) chloride trihydrate, often referred to as tetrachloroauric acid trihydrate (HAuCl₄·3H₂O), is a pivotal precursor in the synthesis of a myriad of gold-based compounds and nanomaterials.[1][2] Its high gold content and solubility in water make it an indispensable starting material in fields ranging from catalysis and electronics to medicine, particularly in the development of gold nanoparticles for drug delivery and diagnostics.[1][3] This technical guide provides a comprehensive overview of the primary methods for the synthesis and preparation of Gold(III) chloride trihydrate, complete with detailed experimental protocols, comparative data, and visual representations of the chemical processes.

Comparative Overview of Synthesis Methods

The selection of a synthetic method for Gold(III) chloride trihydrate often depends on the desired purity, scale, and available laboratory resources. The two most prevalent methods involve the dissolution of metallic gold in aqua regia and the direct reaction of gold with chlorine gas in an aqueous medium.

| Parameter | Aqua Regia Method | Direct Chlorination Method |

| Starting Materials | Metallic Gold, Hydrochloric Acid, Nitric Acid | Metallic Gold, Chlorine Gas, Water |

| Reaction Principle | Oxidation of gold by a highly corrosive mixture of acids. | Direct oxidation of gold by molecular chlorine. |

| Key Reaction | Au + HNO₃ + 4HCl → HAuCl₄ + NO + 2H₂O[4] | 2Au + 3Cl₂ → 2AuCl₃ (in water forms HAuCl₄)[4] |

| Typical Purity | High, but may contain residual nitrates. | Very high, with minimal impurities.[5] |

| Reaction Time | Several hours to complete dissolution. | Can be slow, but rate increases with temperature. |

| Safety Considerations | Requires handling of highly corrosive and toxic acids and gases (NOx). | Requires handling of toxic chlorine gas. |

Experimental Protocols

Method 1: Synthesis via Aqua Regia

This is the most common laboratory method for the preparation of Gold(III) chloride trihydrate.[6] Aqua regia, a freshly prepared mixture of concentrated nitric acid and hydrochloric acid, is a powerful oxidizing agent capable of dissolving noble metals like gold.

Materials and Equipment:

-

Metallic gold (powder or foil)

-

Concentrated Hydrochloric Acid (HCl, ~37%)

-

Concentrated Nitric Acid (HNO₃, ~70%)

-

Distilled or deionized water

-

Heating mantle with a stirrer

-

Round bottom flask

-

Condenser

-

Fume hood

Procedure:

-

Preparation of Aqua Regia: In a fume hood, carefully prepare aqua regia by mixing concentrated hydrochloric acid and concentrated nitric acid in a 3:1 or 4:1 molar ratio.[4][6] For instance, mix 75% HCl and 25% HNO₃.[6]

-

Dissolution of Gold: Place a known quantity of metallic gold (e.g., 0.7 g) into a round bottom flask.[6] Add the freshly prepared aqua regia (e.g., 70 mL).[6]

-

Heating and Reaction: Gently heat the mixture to approximately 50°C under constant stirring.[6] The gold will slowly dissolve, and reddish-brown fumes of nitrogen oxides will be evolved. This process should be carried out in a well-ventilated fume hood.

-

Removal of Nitrosyl Chloride: After the gold has completely dissolved, the solution will contain chloroauric acid along with residual nitric acid and dissolved nitrosyl chloride (NOCl). To remove these impurities, continue gentle heating and add small portions of concentrated hydrochloric acid to the solution.[6] This step facilitates the decomposition of residual nitric acid and NOCl.

-

Concentration and Crystallization: Once the evolution of brown fumes ceases, carefully heat the solution to evaporate excess acid and water, concentrating the solution.[6] Be cautious not to overheat, as this can lead to the decomposition of the product.

-

Hydration: Allow the concentrated solution to cool. The desired Gold(III) chloride trihydrate will crystallize upon cooling. The final product is a yellow-orange crystalline solid.

Method 2: Synthesis via Direct Chlorination

This method produces a high-purity aqueous solution of tetrachloroauric acid by reacting gold metal directly with chlorine gas.[5]

Materials and Equipment:

-

Metallic gold (pellet or wire)

-

Chlorine gas (from a cylinder)

-

Distilled or deionized water

-

Gas washing bottle or a flask with a gas inlet tube

-

Heating plate

-

Fume hood

Procedure:

-

Reaction Setup: Place a known mass of gold into a flask containing a specific volume of pure water. The setup should allow for chlorine gas to be bubbled through the water.[5]

-

Chlorination: Heat the water to approximately 50°C.[5] Carefully bubble chlorine gas through the heated water containing the gold. The reaction is quantitative and proceeds at a satisfactory rate at this temperature.[5]

-

Completion and Concentration: Continue the process until the gold is completely dissolved. The resulting solution is a high-purity aqueous solution of tetrachloroauric acid. The concentration can be determined from the initial mass of gold and the volume of water used.[5]

-

Storage: The resulting gold(III) chloride solution is stable for extended periods (at least twelve months) without evidence of gold precipitation.[5]

Chemical Pathway and Experimental Workflow

The following diagrams illustrate the chemical reaction and a generalized experimental workflow for the synthesis of Gold(III) chloride trihydrate.

Caption: Chemical pathway for the synthesis of Gold(III) chloride trihydrate via the aqua regia method.

References

In-Depth Technical Guide: Gold(III) Chloride Trihydrate (CAS 16961-25-4)

A Core Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

Gold(III) chloride trihydrate, with the CAS number 16961-25-4, is a pivotal inorganic compound with extensive applications across diverse scientific fields. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its use in nanoparticle synthesis and catalysis, and an exploration of its significant role in biomedical research and drug development. The information is curated to be a practical resource for researchers, scientists, and professionals in the pharmaceutical industry, with a focus on data-driven insights and actionable methodologies.

Chemical and Physical Properties

Gold(III) chloride trihydrate, also known by synonyms such as Chloroauric acid trihydrate and Hydrogen tetrachloroaurate(III) trihydrate, is a crystalline solid that is typically yellow to orange in appearance.[1][2] It is highly soluble in water and polar organic solvents. The compound is hygroscopic and sensitive to light, necessitating proper storage conditions to maintain its integrity.[3]

Table 1: Physicochemical Properties of Gold(III) Chloride Trihydrate

| Property | Value | References |

| CAS Number | 16961-25-4 | [4] |

| Molecular Formula | HAuCl₄·3H₂O | [4] |

| Molecular Weight | 393.83 g/mol | [4] |

| Appearance | Yellow-orange crystals or lumps | [2] |

| Gold (Au) Content | Typically 48.5-50.25% | |

| Solubility | Soluble in water and polar organic solvents | |

| InChI Key | XYYVDQWGDNRQDA-UHFFFAOYSA-K | |

| SMILES String | Cl[H].[H]O[H].[H]O[H].[H]O[H].Cl--INVALID-LINK--Cl |

Applications in Nanotechnology: Synthesis of Gold Nanoparticles

A primary application of Gold(III) chloride trihydrate is as a precursor in the synthesis of gold nanoparticles (AuNPs). The unique optical and electronic properties of AuNPs make them invaluable in diagnostics, imaging, and drug delivery systems.

Experimental Protocol: Citrate (B86180) Reduction Synthesis of Gold Nanoparticles

This protocol outlines a common method for synthesizing spherical gold nanoparticles.

Materials:

-

Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

-

Sodium citrate (Na₃C₆H₅O₇)

-

Deionized water

Procedure:

-

Preparation of HAuCl₄ Solution: Prepare a 2.5 mM solution of HAuCl₄·3H₂O by dissolving 0.05 g of Gold(III) chloride trihydrate in 50 mL of deionized water.[5]

-

Preparation of Sodium Citrate Solution: Prepare a 5 mM solution of sodium citrate by dissolving 0.073 g of sodium citrate in 50 mL of deionized water.[5]

-

Reaction Setup: In a clean flask, bring 10 mL of the sodium citrate solution to a boil with vigorous stirring.[5]

-

Addition of Gold Precursor: To the boiling sodium citrate solution, rapidly inject 1 mL of the 2.5 mM HAuCl₄ solution.[5]

-

Observation: The solution will undergo a series of color changes, typically from yellow to a deep red, indicating the formation of gold nanoparticles.[5]

-

Reaction Completion: Continue boiling and stirring for approximately 15-20 minutes to ensure the reaction is complete.[5]

-

Cooling and Storage: Allow the solution to cool to room temperature. The resulting colloidal gold solution can be stored for further use.

Diagram 1: Experimental Workflow for Gold Nanoparticle Synthesis

Caption: Workflow for the synthesis of gold nanoparticles.

Role in Catalysis

Gold(III) chloride trihydrate is a potent catalyst in a variety of organic reactions, including the hydration of alkynes, hydroarylation, and the cyclization of unsaturated systems. Its Lewis acidic nature allows it to activate substrates, leading to high yields and selectivity under mild reaction conditions.

Table 2: Catalytic Applications of Gold(III) Chloride

| Reaction Type | Substrates | Products | References |

| Hydroamination | Alkynes, Amines | Enamines, Imines | [6] |

| Hydroalkoxylation | Alkynes, Alcohols | Enol ethers, Ketals | [6] |

| Meyer-Schuster Rearrangement | Alkoxy-alkynes | α,β-unsaturated esters | [6] |

| Synthesis of Dihydrothiazoles | N-propargylic dithiocarboimidates | 5-alkylidene-dihydrothiazoles | [7] |

Biomedical Applications and Mechanisms of Action

Gold compounds, often derived from Gold(III) chloride trihydrate, are increasingly being investigated for their therapeutic potential, particularly as anticancer and antimicrobial agents.

Anticancer Activity

Gold compounds exhibit anticancer properties through various mechanisms, primarily by inducing oxidative stress and targeting key cellular pathways. A recurring observation is the perturbation of mitochondrial function, leading to increased production of reactive oxygen species (ROS), depolarization of the mitochondrial membrane, and depletion of mitochondrial DNA.[8] This ultimately triggers apoptosis in cancer cells.[8]

Gold compounds have been shown to inhibit the activity of enzymes like thioredoxin reductase (TrxR), which is crucial for maintaining cellular redox balance.[9] Inhibition of TrxR disrupts this balance and leads to an accumulation of ROS, further contributing to cell death.[9]

Several signaling pathways are implicated in the anticancer effects of gold compounds, including the NF-κB and MAPK pathways.[10][11] By modulating these pathways, gold compounds can influence gene expression related to inflammation, cell proliferation, and apoptosis.[10]

Diagram 2: Anticancer Signaling Pathways of Gold Compounds

Caption: Anticancer mechanisms of gold compounds.

Antimicrobial Properties

Gold nanoparticles synthesized from Gold(III) chloride trihydrate have demonstrated significant antimicrobial activity against a broad spectrum of bacteria.[12] The primary mechanisms of action involve:

-

Membrane Disruption: AuNPs can electrostatically adsorb to the bacterial cell membrane, leading to increased permeability and the formation of pores, which causes leakage of cellular contents and cell death.[13]

-

Metabolic Inhibition: Once inside the bacterial cell, AuNPs can interfere with metabolic processes by reducing ATP levels.[13][14]

-

Inhibition of Macromolecule Synthesis: AuNPs can bind to ribosomal subunits, inhibiting tRNA binding and disrupting protein synthesis.[14]

-

Generation of Oxidative Stress: Similar to their anticancer effects, AuNPs can induce the production of ROS within bacteria, leading to cellular damage.

The effectiveness of AuNPs as antimicrobial agents is dependent on factors such as their size, shape, and surface functionalization.[13]

Diagram 3: Antimicrobial Mechanism of Gold Nanoparticles

References

- 1. Gold(III) chloride trihydrate, ACS grade | AuCl4H7O3 | CID 129897181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. Gold(III) chloride - Wikipedia [en.wikipedia.org]

- 4. Gold acid chloride trihydrate | AuCl4H7O3 | CID 44134746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Gold(III) chloride catalysed synthesis of 5-alkylidene-dihydrothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of Action of Gold-based Anticancer Small Molecules | University of Kentucky College of Arts & Sciences [chem.as.uky.edu]

- 9. Frontiers | Current Progress and Perspectives on Using Gold Compounds for the Modulation of Tumor Cell Metabolism [frontiersin.org]

- 10. Recent Advances of Gold Compounds in Anticancer Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Antibacterial mechanism and application of gold nanoparticles [xuebao.shsmu.edu.cn]

- 13. Antibacterial Properties of Gold Nanoparticles in the Modification of Medical Implants: A Systematic Review [mdpi.com]

- 14. Gold Nanoparticles: An Efficient Antimicrobial Agent against Enteric Bacterial Human Pathogen - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physical and Chemical Properties of Chloroauric Acid Trihydrate (HAuCl4·3H2O)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of chloroauric acid trihydrate (HAuCl₄·3H₂O). The information is curated for professionals in research, science, and drug development, with a focus on quantitative data, experimental methodologies, and visual representations of key processes.

Physical and Chemical Properties

Chloroauric acid trihydrate, also known as tetrachloroauric(III) acid trihydrate, is a key precursor in the synthesis of gold-based materials.[1] Its properties are fundamental to its application in various scientific fields. A summary of its key physical and chemical characteristics is presented below.

Data Presentation: Quantitative Properties of HAuCl₄·3H₂O

| Property | Value | References |

| Molecular Weight | 393.83 g/mol | [2][3] |

| CAS Number | 16961-25-4 | [2][4] |

| EC Number | 240-948-4 | [4][5] |

| Appearance | Bright golden yellow crystalline powder | [1][3] |

| Melting Point | Approximately 30°C[3]; Melts in its own water of crystallization at 75°C[6] | [3][6][7] |

| Density | 3.9 g/cm³ (anhydrous) | [8][9] |

| Solubility | Soluble in water, alcohol, ether, and ketones.[3][7][9] Specific solubilities include 120 mg/mL in water and 85 mg/mL in DMSO at 25°C.[2] | [2][3][9] |

| UV-Vis Absorption Peaks (in H₂O) | 256 nm and 290 nm[10]; approximately 310 nm[11] | [10][11] |

Crystal Structure and Spectroscopic Analysis

The crystal structure of chloroauric acid derivatives reveals a nearly square-planar [AuCl₄]⁻ anion.[12] Spectroscopic methods are crucial for its characterization. UV-Vis spectroscopy of an aqueous solution of HAuCl₄·3H₂O typically shows prominent absorption peaks around 256 nm and 290 nm.[10] Another source reports a sharp peak at approximately 310 nm.[11]

Thermal Decomposition

The thermal degradation of HAuCl₄·3H₂O is a multi-step process. It begins to melt in its own water of crystallization at 75°C.[6] The decomposition proceeds in three main steps between 75°C and 320°C, with a total mass loss of approximately 49.4% in an artificial air atmosphere.[6] The process involves the simultaneous release of water (H₂O) and hydrogen chloride (HCl) from 75°C to 235°C, followed by the release of chlorine gas (Cl₂) at around 225°C and between 250°C and 320°C.[6] The solid intermediates formed during this process are AuCl₃ at 190°C and AuCl at 240°C, with the final product being elemental gold (Au) at 320°C.[6]

Chemical Reactivity and Applications

Chloroauric acid is a strong monoprotic acid.[9] It is a primary precursor for the synthesis of gold nanoparticles (AuNPs).[2][13] The reduction of the Au(III) ion to elemental gold is the fundamental principle behind these syntheses.

Experimental Protocols

Detailed methodologies for key experiments involving HAuCl₄·3H₂O are provided below.

5.1. Citrate (B86180) Synthesis of Gold Nanoparticles

This method, a variation of the Turkevich method, is a widely used aqueous-phase synthesis of gold nanoparticles.

-

Materials and Reagents:

-

Stock Solution Preparation:

-

10.0 mM HAuCl₄ Solution: Dissolve 1.0 g of HAuCl₄·3H₂O in 250 mL of distilled water. This stock solution is stable for extended periods if stored in a brown bottle.[14][15]

-

1.0 mM HAuCl₄ Working Solution: Dilute 25 mL of the 10.0 mM stock solution to 250 mL with distilled water.[14][15]

-

1% Trisodium Citrate Solution: Dissolve 0.5 g of trisodium citrate dihydrate in 50 mL of distilled water. It is recommended to prepare this solution fresh before each synthesis.[14]

-

-

Synthesis Procedure:

-

Place 20 mL of the 1.0 mM HAuCl₄ working solution into a 50 mL Erlenmeyer flask with a magnetic stir bar.[14]

-

Heat the solution to a rolling boil on a stirring hot plate.[14][15]

-

To the rapidly stirring, boiling solution, quickly add 2 mL of the 1% trisodium citrate solution.[14]

-

The solution color will gradually change as the citrate reduces the gold(III) ions, eventually forming a deep red gold sol.[14]

-

Remove the flask from the heat once the solution has turned deep red, or after approximately 10 minutes.[14][15]

5.2. Synthesis of Gold Nanoparticles in an Organic Solvent

This protocol is suitable for applications requiring gold nanoparticles in a non-aqueous medium.

-

Materials and Reagents:

-

Chloroauric acid trihydrate (HAuCl₄·3H₂O)[13]

-

Tetraoctylammonium bromide (TOAB)[13]

-

1-Octadecene (B91540) (ODE)[13]

-

Chloroform (CHCl₃)[13]

-

Sodium borohydride (B1222165) (NaBH₄)[13]

-

Milli-Q water[13]

-

Round-bottom flask, magnetic stirrer, syringe pump[13]

-

-

Procedure:

-

In a 100 mL round-bottom flask, dissolve 0.5 mmol of HAuCl₄·3H₂O in 10 mL of chloroform.[13]

-

Add 0.5 mmol of TOAB to the flask and stir the solution for 30 minutes.[13]

-

Add 20 mL of 1-octadecene to the flask and stir for 30 minutes at 100°C under an argon atmosphere.[13]

-

Using a syringe pump, add 2.5 mL of a 0.1 M NaBH₄ aqueous solution dropwise under vigorous stirring.[13]

-

Continue stirring the reaction mixture for an additional 2 hours at 100°C under an argon atmosphere.[13]

-

After the reaction, cool the solution to room temperature.[13]

-

The nanoparticles can be purified by centrifugation and washing steps.[13]

-

Safety and Handling

Chloroauric acid trihydrate is corrosive and can cause severe skin burns and eye damage.[3][4] It may also cause an allergic skin reaction.[3][4] It is sensitive to light and moisture and should be stored in a tightly closed container in a dry, well-ventilated place.[4] When handling, appropriate personal protective equipment, including gloves, safety glasses, and a face shield, should be worn.[4][8] Work should be conducted in a chemical fume hood to avoid the formation and inhalation of dust and aerosols.[4][8]

This guide provides foundational knowledge on the properties and handling of HAuCl₄·3H₂O, essential for its safe and effective use in research and development.

References

- 1. Gold(III) chloride, trihydrate, 99.9% 16961-25-4 India [ottokemi.com]

- 2. abmole.com [abmole.com]

- 3. chemstock.ae [chemstock.ae]

- 4. rtnn.ncsu.edu [rtnn.ncsu.edu]

- 5. Haucl4-3h2o | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Chloroauric acid | 16903-35-8 [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. Chloroauric acid - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Citrate Synthesis of Gold Nanoparticles – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]

- 15. ate.community [ate.community]

An In-depth Technical Guide to the Solubility of Gold(III) Chloride Trihydrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of gold(III) chloride trihydrate (AuCl₃·3H₂O), also commonly referred to as chloroauric acid trihydrate (HAuCl₄·3H₂O), in various organic solvents. This information is critical for its application in catalysis, nanoparticle synthesis, and as a precursor in the development of novel therapeutic agents.

Core Concepts

Gold(III) chloride trihydrate is a key inorganic compound, widely utilized for its role as a catalyst in organic synthesis and as the primary precursor for the formation of gold nanoparticles.[1][2] Its solubility is a critical parameter that dictates its utility in various reaction media. Generally, gold(III) chloride trihydrate, an ionic and hydrophilic solute, is highly soluble in water and polar organic solvents.[3][4][5] Oxygen-containing solvents such as alcohols, ethers, esters, and ketones are effective at dissolving this compound.[3]

Quantitative Solubility Data

| Solvent | Chemical Formula | Solubility | Remarks |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 100 mg/mL[1], 85 mg/mL[6] | Requires sonication for dissolution. The hygroscopic nature of DMSO can impact solubility.[1] One source indicates solubility of >100 g/100cc at 90-100°C for "gold chloride".[7] |

| Ethanol | C₂H₅OH | Soluble[2][3][8][9] | No precise quantitative data is readily available. |

| Diethyl Ether | (C₂H₅)₂O | Soluble[3][8][9][10] | No precise quantitative data is readily available. |

| Methanol | CH₃OH | Very Slightly Soluble[11] | This contrasts with the general observation that alcohols are good solvents.[3] |

| Acetone | C₃H₆O | Not very soluble[12] | Solubility is enhanced in acetone-water-HCl mixtures.[12] |

| Acetonitrile | C₂H₃N | Used as a reaction solvent[2] | Indicates at least partial solubility. |

| Tetrahydrofuran (THF) | C₄H₈O | Soluble (inferred) | As an ether, it is expected to be a good solvent.[3] |

| Water | H₂O | ≥ 200 mg/mL[1], 120 mg/mL[6] | For comparison. The anhydrous form has a reported solubility of 68 g/100 mL.[2][9] |

Experimental Protocols

General Protocol for Solubility Determination

This protocol outlines a general method for determining the solubility of gold(III) chloride trihydrate in an organic solvent.

Materials:

-

Gold(III) chloride trihydrate

-

Organic solvent of interest (e.g., ethanol, DMSO)

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Spectrophotometer (optional, for quantitative analysis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of gold(III) chloride trihydrate to a known volume of the organic solvent in a sealed container.

-

Agitate the mixture at a constant temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached. A vortex mixer or shaker can be used.

-

-

Separation of Undissolved Solute:

-

Centrifuge the saturated solution to pellet the undissolved solid.

-

Carefully collect the supernatant (the clear, saturated solution) without disturbing the solid pellet.

-

-

Determination of Solute Concentration:

-

Gravimetric Method:

-

Accurately measure a known volume of the supernatant into a pre-weighed container.

-

Evaporate the solvent under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dried gold salt is achieved.

-

Calculate the solubility based on the mass of the dissolved solid and the volume of the solvent used.

-

-

Spectroscopic Method (if applicable):

-

If the dissolved gold complex has a characteristic absorbance, a calibration curve can be prepared using solutions of known concentrations.

-

The concentration of the saturated solution can then be determined by measuring its absorbance and comparing it to the calibration curve.

-

-

-

Data Reporting:

-

Express the solubility in standard units, such as g/100 mL or mg/mL, and specify the temperature at which the measurement was made.

-

Experimental Workflow for Gold Nanoparticle Synthesis

A primary application of gold(III) chloride trihydrate is the synthesis of gold nanoparticles. The following is a typical experimental workflow.[1]

Materials:

-

Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

-

Deionized water

-

Sodium hydroxide (B78521) (NaOH) solution

-

Sodium citrate (B86180) (C₆H₅Na₃O₇) solution

Procedure:

-

Preparation of HAuCl₄ Solution: Prepare a 2.5 mM solution of gold(III) chloride trihydrate in deionized water.[1]

-

pH Adjustment: Adjust the pH of the HAuCl₄ solution to 6.6 using a 6.6 mM NaOH solution. Heat the solution to 85°C for 30 minutes with vigorous stirring.[1]

-

Preparation of Reducing Agent: Prepare a 5 mM sodium citrate solution in deionized water.[1]

-

Reduction and Nanoparticle Formation: Heat the sodium citrate solution to approximately 85°C for 20 minutes. While vigorously stirring, add the pH-adjusted HAuCl₄ solution. A color change to deep red indicates the formation of gold nanoparticles.[1]

Visualizations

Below are diagrams representing key experimental workflows involving gold(III) chloride trihydrate.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Gold(III) chloride [dlab.epfl.ch]

- 3. Chloroauric acid - Wikipedia [en.wikipedia.org]

- 4. Chloroauric acid | 16903-35-8 [chemicalbook.com]

- 5. Gold(III) chloride = 99.9 trace metals 16961-25-4 [sigmaaldrich.com]

- 6. abmole.com [abmole.com]

- 7. scribd.com [scribd.com]

- 8. chemstock.ae [chemstock.ae]

- 9. Gold(III) chloride - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Gold(III) chloride CAS#: 13453-07-1 [m.chemicalbook.com]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Oxidation State of Gold in Gold(III) Chloride (AuCl₃)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the +3 oxidation state of gold in gold(III) chloride (AuCl₃). It covers the theoretical basis, structural characteristics, and advanced experimental methodologies used for its determination. Furthermore, it explores the reactivity of Au(III) species, a critical aspect for applications in catalysis and drug development.

Theoretical Determination of the Gold Oxidation State

The oxidation state of an atom in a compound represents its degree of oxidation or the hypothetical charge it would hold if all bonds were 100% ionic. In gold(III) chloride, the oxidation state of gold is determined to be +3. This is based on the high electronegativity of chlorine relative to gold and the principle of charge neutrality for the compound.

Chlorine, a halogen, has a strong tendency to gain an electron to achieve a stable electron configuration, giving it a characteristic oxidation state of -1 in metal chlorides. For the empirical formula AuCl₃ to be electrically neutral, the single gold atom must balance the total negative charge of the three chlorine atoms.

Structural and Bonding Characteristics

While the empirical formula is AuCl₃, the compound exists in the solid state and vapor phase as a planar, chloride-bridged dimer with the molecular formula Au₂Cl₆.[1] In this structure, each gold atom is coordinated to four chlorine atoms in a square planar geometry, a typical arrangement for a metal complex with a d⁸ electron configuration.[1]

The bonding in gold(III) chloride is not purely ionic but has significant covalent character, reflecting the high oxidation state and relatively high electronegativity of gold.[1] The structure consists of two types of chlorine atoms: terminal (Clt) and bridging (Clb).

| Parameter | Value (from gas-phase electron diffraction) |

| Au-Clt Bond Length (t) | 2.236 ± 0.013 Å |

| Au-Clb Bond Length (b) | 2.355 ± 0.013 Å |

| Clt-Au-Clt Bond Angle | 92.7 ± 2.5° |

| Clb-Au-Clb Bond Angle | 86.8 ± 1.8° |

Table 1: Structural parameters for the dimeric Au₂Cl₆ molecule.

Experimental Determination of Oxidation State

The +3 oxidation state of gold in AuCl₃ is definitively confirmed by advanced spectroscopic techniques. The primary methods are X-ray Photoelectron Spectroscopy (XPS) and ¹⁹⁷Au Mössbauer Spectroscopy, which probe the electronic environment of the gold nuclei.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that measures the binding energy of core-level electrons, which is indicative of the element's chemical state. For gold, the Au 4f core level is analyzed. The binding energy of the Au 4f₇/₂ peak shifts to higher values as the oxidation state increases.

Experimental Protocol:

-

Sample Preparation: The AuCl₃ sample is mounted on a compatible sample holder and introduced into an ultra-high vacuum (UHV) chamber (pressure < 10⁻⁸ Torr).

-

Irradiation: The sample is irradiated with a monochromatic X-ray source, typically Aluminum Kα (hν = 1486.6 eV).

-

Detection: Photoelectrons ejected from the sample surface are collected by a hemispherical electron energy analyzer. The kinetic energy of these electrons is measured.

-

Data Analysis: The binding energy (BE) is calculated using the equation: BE = hν - Eₖ - Φ, where Eₖ is the measured kinetic energy and Φ is the spectrometer work function.

-

Interpretation: The resulting Au 4f spectrum, a doublet corresponding to the 4f₇/₂ and 4f₅/₂ spin-orbit components, is analyzed. The position of the Au 4f₇/₂ peak is compared to standard reference values to determine the oxidation state. It is critical to acquire data for the Au 4f region quickly and separately, as Au(III) species are susceptible to photoreduction to Au(0) during prolonged X-ray exposure.[1]

| Gold Species | Oxidation State | Typical Au 4f₇/₂ Binding Energy (eV) |

| Metallic Au | 0 | ~84.0 |

| Aurous (Au) | +1 | ~85.0 |

| Auric (Au) | +3 | ~86.0 - 87.0 |

Table 2: Typical XPS binding energies for different gold oxidation states.[1]

¹⁹⁷Au Mössbauer Spectroscopy

Mössbauer spectroscopy is a nuclear technique that probes the subtle shifts in the nuclear energy levels of an isotope, in this case, ¹⁹⁷Au. It provides information about the electronic environment directly at the nucleus. Two key parameters are extracted: the isomer shift (IS) and the quadrupole splitting (QS) .

-

Isomer Shift (IS): This parameter is sensitive to the s-electron density at the nucleus and is directly related to the oxidation state and covalency of the bonds.

-

Quadrupole Splitting (QS): This arises from the interaction of the nuclear quadrupole moment with a non-spherical local electric field gradient (EFG). For Au(III) in a square planar geometry like in Au₂Cl₆, the asymmetric electronic environment creates a significant EFG, resulting in a distinct quadrupole splitting.

While neither IS nor QS alone can definitively determine the oxidation state, the combination of the two parameters is unique for a given oxidation state and coordination geometry.[1]

Experimental Protocol:

-

Source & Sample: A radioactive ¹⁹⁷Pt source, which decays to the excited state of ¹⁹⁷Au, is used. The AuCl₃ sample acts as the absorber. To increase the probability of recoil-free gamma-ray absorption (the Mössbauer effect), both the source and the absorber are typically cooled to cryogenic temperatures (e.g., 4.2 K).[1]

-

Doppler Modulation: The energy of the emitted gamma rays is modulated using the Doppler effect by moving the source relative to the absorber with a precise velocity transducer.

-

Detection: A detector placed behind the absorber measures the intensity of transmitted gamma rays as a function of the source velocity.

-

Data Analysis: A Mössbauer spectrum is a plot of gamma-ray transmission versus source velocity (in mm/s). Dips in transmission (absorption peaks) occur at velocities where the gamma-ray energy matches a nuclear transition in the absorber. The positions and splitting of these peaks are used to calculate the IS and QS values.

| Gold Species | Formal Oxidation State | Typical Geometry | Isomer Shift (IS) (mm/s) | Quadrupole Splitting (QS) (mm/s) |

| Au(I) Complexes | +1 | Linear | +1.0 to +5.0 | +4.0 to +10.0 |

| Au(III) Complexes | +3 | Square Planar | -1.5 to +2.5 | +1.0 to +4.0 |

| Metallic Au | 0 | FCC lattice | -1.23 | 0 |

Table 3: Representative ¹⁹⁷Au Mössbauer parameters for different gold oxidation states at 4.2 K (IS relative to a ¹⁹⁷Pt source).

Reactivity and Relevance in Drug Development

Understanding the +3 oxidation state of gold is crucial for drug development, as the biological activity of Au(III) complexes is often dictated by their redox chemistry. Au(III) is a strong oxidizing agent and is generally unstable in a physiological environment. It is readily reduced to the more stable Au(I) or even Au(0) by various biological molecules, particularly proteins.

Amino acid residues with sulfur- or selenium-containing side chains, such as cysteine and methionine, are potent reductants of Au(III).[2] Other residues, including histidine, can also coordinate with and facilitate the reduction of the gold center.[2] This reduction is a pivotal step in the mechanism of action for many potential Au(III)-based anticancer drugs, as it can release Au(I) ions that subsequently inhibit key enzymes like thioredoxin reductase (TrxR).[3]

This inherent reactivity means that Au(III) compounds often act as prodrugs. The design of ligands for Au(III) centers is therefore critical to modulate their stability and reduction potential, ensuring they reach their intended biological targets before undergoing premature decomposition.[4] The study of the gold oxidation state is thus central to the design and evaluation of the next generation of gold-based therapeutics.

References

An In-depth Technical Guide to the Hygroscopic Nature of Gold(III) Chloride Trihydrate

Audience: Researchers, scientists, and drug development professionals.

Abstract

Gold(III) chloride trihydrate, often referred to as tetrachloroauric(III) acid trihydrate (HAuCl₄·3H₂O), is a pivotal precursor in various scientific fields, including catalysis, organic synthesis, and nanotechnology. Its utility is, however, intrinsically linked to its pronounced hygroscopic nature, a property that presents significant challenges in handling, storage, and experimental reproducibility. This technical guide provides a comprehensive overview of the physicochemical properties of Gold(III) chloride trihydrate, with a core focus on its interaction with atmospheric moisture. It details the consequences of water absorption, outlines rigorous experimental protocols for handling and its use in common applications like gold nanoparticle synthesis, and presents key data in a structured format to aid researchers.

Physicochemical Properties of Gold(III) Chloride Trihydrate

Gold(III) chloride exists in several forms, including an anhydrous state (AuCl₃, often as a dimer Au₂Cl₆) and various hydrates.[1] The most common commercially available and widely used form is the trihydrate, which is chemically more accurately described as tetrachloroauric(III) acid trihydrate.[2][3] This compound consists of a square planar tetrachloroaurate(III) anion ([AuCl₄]⁻), a hydronium ion, and water of crystallization. It appears as golden-yellow to orange crystals.[1][4] Both the anhydrous and hydrated forms are known to be hygroscopic and sensitive to light.[1][5]

The strong hygroscopic character means the compound readily absorbs moisture from the air, which can lead to deliquescence, where it dissolves in the absorbed water to form a solution.[4][6] This property is critical for researchers to manage, as it can significantly affect the compound's mass, concentration when preparing solutions, and overall reactivity.[7]

Table 1: General Properties of Gold(III) Chloride Trihydrate

| Property | Value | References |

| Synonyms | Tetrachloroauric(III) acid trihydrate, Chloroauric acid trihydrate | [4][8] |

| CAS Number | 16961-25-4 | [9][10][11] |

| Molecular Formula | HAuCl₄·3H₂O or AuCl₄H₇O₃ | [9][11] |

| Molecular Weight | 393.83 g/mol | [9][11] |

| Appearance | Golden yellow / orange crystals, powder, or chunks | [4] |

| Solubility | Highly soluble in water and ethanol | [2][3][12] |

| Gold Content | Typically ≥49.0% | |

| Stability | Light and moisture sensitive; decomposes with heat | [2][9][10][12] |

| Storage Temperature | 2-8°C recommended | [5] |

The Impact of Hygroscopicity

The hygroscopic nature of Gold(III) chloride trihydrate is a primary factor influencing its handling and application. Uncontrolled exposure to ambient air can lead to a cascade of issues that compromise experimental integrity.

-

Inaccurate Measurement: Absorption of atmospheric water increases the mass of the compound, making accurate weighing for solution preparation impossible without specialized equipment and protocols.[6][7]

-

Chemical Degradation: In the presence of water, Gold(III) chloride can undergo hydrolysis, forming species such as [AuCl₃(OH)]⁻.[1][12] This alters the chemical nature of the precursor, potentially affecting reaction kinetics and outcomes.

-

Physical State Alteration: The compound can become difficult to handle as it turns from a free-flowing solid into a sticky or liquid substance upon absorbing sufficient moisture.[7]

Reactivity and Applications in Aqueous Media

The primary application of Gold(III) chloride trihydrate is as a water-soluble precursor for other gold compounds and, most notably, for the synthesis of gold nanoparticles (AuNPs).[13] When dissolved, it forms the tetrachloroaurate(III) ion, [AuCl₄]⁻, which is the reactive species.

The synthesis of AuNPs typically involves the chemical reduction of Au(III) ions to elemental gold, Au(0).[13][14] The hydration state and purity of the initial salt are paramount, as impurities or altered gold species can interfere with the nucleation and growth of nanoparticles, leading to variations in size, shape, and stability.[13]

Experimental Protocols

Given the compound's sensitivity, adherence to strict protocols is essential for reliable results.

Protocol for Handling and Storage

This protocol is based on standard safety and handling guidelines for hygroscopic materials.[4][8][9][10]

-

Storage: Store containers in a cool (2-8°C), dry, and dark environment. Ensure the container is tightly sealed immediately after use. For long-term storage, consider placing the primary container inside a secondary container with a desiccant.

-

Environment: Whenever possible, handle the solid compound inside a controlled atmosphere, such as a nitrogen-filled glovebox or a dry box.

-

Weighing: If a controlled atmosphere is unavailable, weighing must be performed rapidly. Use a clean, dry weighing vessel. Have all necessary equipment ready to minimize the time the container is open. For preparing stock solutions, it is recommended to use the entire contents of a freshly opened vial to avoid issues with moisture absorption in the remaining material.[6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or a face shield, gloves, and a lab coat. If handling large quantities of powder, respiratory protection may be necessary.[8][9]

Protocol: Synthesis of Gold Nanoparticles (Turkevich Method)

This protocol is a widely cited method for synthesizing ~20 nm gold nanoparticles and highlights the use of Gold(III) chloride trihydrate in an aqueous solution.[14][15]

-

Glassware Preparation: Thoroughly clean all glassware with aqua regia (3:1 HCl:HNO₃) and rinse extensively with deionized water to remove any potential nucleation sites.

-

Precursor Solution: Prepare a 0.25 mM solution of Gold(III) chloride trihydrate. For example, dissolve 9.8 mg of HAuCl₄·3H₂O in 100 mL of deionized water.

-

Reducing Agent Solution: Prepare a 34 mM (~1% by weight) solution of trisodium (B8492382) citrate (B86180) dihydrate.

-

Reaction:

-

Heat the Gold(III) chloride solution to a vigorous boil while stirring continuously.

-

Once boiling, rapidly add the required volume of the sodium citrate solution. The molar ratio of citrate to gold is a critical parameter that influences particle size. A common ratio is ~3:1 or higher.

-

Observe the color change: the solution will progress from pale yellow to clear, then to grey, purple, and finally a deep ruby red, indicating the formation of nanoparticles.

-

Continue boiling and stirring for an additional 15-20 minutes to ensure the reaction is complete.

-

Allow the solution to cool to room temperature while still stirring.

-

Data Summary: Safety and Handling

Proper handling is paramount due to the compound's corrosive and hygroscopic properties.

Table 2: Hazard and Handling Information for Gold(III) Chloride Trihydrate

| Parameter | Description | References |

| GHS Hazard Statements | H314: Causes severe skin burns and eye damage. H317: May cause an allergic skin reaction. | [8][9] |

| GHS Precautionary Statements | P280: Wear protective gloves/clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician. | [8][9] |

| First Aid (Skin Contact) | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a physician. | [8][9] |

| First Aid (Ingestion) | Do NOT induce vomiting. Rinse mouth with water. Consult a physician immediately. | [8][9] |

| Accidental Release | Use personal protective equipment. Avoid dust formation. Sweep up and shovel. Keep in suitable, closed containers for disposal. Do not let product enter drains. | [8][9] |

| Incompatibilities | Reducing agents. | [16] |

Conclusion

The hygroscopic nature of Gold(III) chloride trihydrate is a defining characteristic that researchers must actively manage. While this property complicates handling and measurement, its high solubility in water is also what makes it an exceptional precursor for a multitude of applications in aqueous media, from nanoparticle synthesis to catalysis. By understanding the challenges it presents and adhering to rigorous handling, storage, and experimental protocols, scientists can mitigate the risks of experimental variability and harness the full potential of this versatile gold compound. The use of controlled atmosphere environments and rapid, decisive handling in ambient conditions are key strategies for success.

References

- 1. Gold(III) chloride - Wikipedia [en.wikipedia.org]

- 2. Gold(III) chloride [dlab.epfl.ch]

- 3. Gold(III)_chloride [chemeurope.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. nbinno.com [nbinno.com]

- 6. sciencemadness.org [sciencemadness.org]

- 7. researchgate.net [researchgate.net]

- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 9. geneseo.edu [geneseo.edu]

- 10. rtnn.ncsu.edu [rtnn.ncsu.edu]

- 11. Gold(III) chloride trihydrate, ACS grade | AuCl4H7O3 | CID 129897181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. rachel.education.gov.ck [rachel.education.gov.ck]

- 13. nbinno.com [nbinno.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis of Precision Gold Nanoparticles Using Turkevich Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Gold(III) chloride trihydrate | CAS#:16961-25-4 | Chemsrc [chemsrc.com]

Thermal decomposition of Gold(III) chloride trihydrate

An In-depth Technical Guide on the Thermal Decomposition of Gold(III) Chloride Trihydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of gold(III) chloride trihydrate (HAuCl₄·3H₂O). It details the multi-step decomposition process, identifies the intermediate and final products, and presents quantitative data from thermogravimetric and differential thermal analyses. Detailed experimental protocols employed in the study of this process are outlined, and the key reaction pathways are visualized. This document is intended to serve as a critical resource for researchers and professionals working with gold compounds in various applications, including nanoparticle synthesis and catalysis.

Introduction

Gold(III) chloride trihydrate, often referred to as chloroauric acid trihydrate, is a key precursor in the synthesis of gold-based materials, including nanoparticles and catalysts.[1] Its thermal decomposition is a fundamental process that dictates the properties of the resulting gold structures. A thorough understanding of the decomposition pathway, including the temperatures at which transformations occur and the nature of the evolved gaseous byproducts, is crucial for the controlled synthesis of gold nanomaterials with desired morphologies and functionalities. This guide synthesizes findings from various studies to present a detailed picture of this decomposition process.

Thermal Decomposition Pathway

The thermal decomposition of gold(III) chloride trihydrate is a sequential process that occurs in distinct steps, involving dehydration, dechlorination, and the reduction of gold(III) to elemental gold.[2][3][4] The process begins at a relatively low temperature and proceeds through several intermediate compounds before yielding pure metallic gold.

The decomposition starts immediately after the compound melts at approximately 75°C.[2][3] The overall process can be summarized in three main stages, occurring over a temperature range of 75°C to 320°C.[2][3] The primary solid intermediates identified through techniques such as X-ray diffraction (XRD) are gold(III) chloride (AuCl₃) and gold(I) chloride (AuCl).[2][3] The final solid product of the decomposition is elemental gold (Au).[2][3]

The general sequence of the thermal decomposition is as follows: HAuCl₄·3H₂O → AuCl₃ → AuCl → Au

Quantitative Decomposition Data

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) have been instrumental in quantifying the mass loss and identifying the temperature ranges for each decomposition step. The data presented below is primarily from studies conducted in both artificial air (80% Ar + 20% O₂) and inert argon atmospheres.[2][3]

| Decomposition Step | Temperature Range (°C) | Intermediate/Final Product | Theoretical Mass Loss (%) | Experimental Mass Loss (Air) (%) | Experimental Mass Loss (Ar) (%) | Evolved Gaseous Products |

| Step 1 | 75 - 190 | AuCl₃ | 22.9 | 23.5 | Not Specified | H₂O, HCl |

| Step 2 | 190 - 240 | AuCl | Not Specified | Not Specified | Not Specified | Cl₂ |

| Step 3 | 240 - 320 | Au | Not Specified | Not Specified | Not Specified | Cl₂ |

| Total | 75 - 320 | Au | Not Specified | 49.4 | 49.7 | H₂O, HCl, Cl₂ |

Table 1: Summary of Thermal Decomposition Data for HAuCl₄·3H₂O. Data sourced from Otto et al. (2014).[2][3]

Anhydrous gold(III) chloride (AuCl₃) begins to decompose to gold(I) chloride (AuCl) at around 160°C.[5][6] Subsequently, AuCl undergoes disproportionation at temperatures above 210°C to yield elemental gold and AuCl₃.[5]

Experimental Protocols

The characterization of the thermal decomposition of gold(III) chloride trihydrate involves a combination of analytical techniques to monitor mass loss, thermal events, evolved gases, and changes in the solid-state structure.

4.1 Coupled Thermogravimetry-Differential Thermal Analysis (TG-DTA) A sample of gold(III) chloride trihydrate is heated in a controlled atmosphere at a constant heating rate. The TG instrument measures the change in mass as a function of temperature, while the DTA component detects temperature differences between the sample and a reference material, indicating exothermic or endothermic events.

-

Sample: Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

-

Atmosphere: Flowing artificial air (80% Ar + 20% O₂) or Argon (Ar)[2][3]

-

Heating Rate: A typical heating rate for such analyses is in the range of 2.5 to 10 °C/min.

4.2 Evolved Gas Analysis (EGA) To identify the gaseous byproducts, the outlet of the thermobalance is coupled to a mass spectrometer (MS) and a Fourier-transform infrared spectrometer (FTIR).

-

EGA-MS: Provides information on the mass-to-charge ratio of the evolved gases, enabling the identification of species like H₂O, HCl, and Cl₂.[2][3]

-

EGA-FTIR: Detects vibrationally active molecules, confirming the presence of H₂O and HCl.[2][3]

4.3 Ex Situ X-Ray Diffraction (XRD) To identify the crystalline structure of the solid intermediates and the final product, samples are heated to specific temperatures corresponding to the end of each decomposition step, cooled to room temperature, and then analyzed by XRD.

-

Procedure:

Gaseous Byproducts

The analysis of the evolved gases during the thermal decomposition of gold(III) chloride trihydrate reveals a simultaneous release of water (H₂O) and hydrogen chloride (HCl) in the temperature range of 75-235°C.[2][3] The release of chlorine gas (Cl₂) is detected at around 225°C and continues in the interval of 250-320°C.[2][3] The safety data sheet for gold(III) chloride trihydrate also indicates that it decomposes on heating to chlorine gas, hydrogen chloride, and metallic gold.[7][8]

Visualization of Decomposition Pathway and Experimental Workflow

The following diagrams illustrate the thermal decomposition pathway of gold(III) chloride trihydrate and a typical experimental workflow for its analysis.

Caption: Decomposition pathway of HAuCl₄·3H₂O to elemental gold.

Caption: Workflow for the thermal analysis of gold(III) chloride trihydrate.

Conclusion

The thermal decomposition of gold(III) chloride trihydrate is a well-defined, multi-step process that can be reliably characterized using a combination of thermoanalytical techniques. The decomposition proceeds through the formation of AuCl₃ and AuCl intermediates, ultimately yielding elemental gold. The process is accompanied by the evolution of water, hydrogen chloride, and chlorine gas at specific temperature intervals. The quantitative data and experimental protocols detailed in this guide provide a solid foundation for the controlled synthesis of gold-based materials from this versatile precursor. For professionals in drug development, understanding these decomposition characteristics is vital for applications where gold nanoparticles are used as drug delivery vehicles or diagnostic agents, as the synthesis conditions directly impact the final product's purity, size, and surface chemistry.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Gold(III) chloride - Wikipedia [en.wikipedia.org]

- 6. Gold(III) chloride [dlab.epfl.ch]

- 7. geneseo.edu [geneseo.edu]

- 8. rtnn.ncsu.edu [rtnn.ncsu.edu]

An In-depth Technical Guide to the Safety Data Sheet (SDS) of Gold(III) Chloride Trihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the safety data associated with Gold(III) chloride trihydrate (HAuCl₄·3H₂O). The information is compiled and synthesized from various Safety Data Sheets (SDS) and toxicological resources to ensure a thorough understanding of the hazards, handling, and emergency procedures related to this compound.

Chemical Identification and Physical Properties

Gold(III) chloride trihydrate, also known as tetrachloroauric(III) acid trihydrate or auric chloride trihydrate, is a key precursor in the synthesis of gold nanoparticles and a catalyst in various organic reactions.[1] A summary of its key identifiers and physical and chemical properties is presented below.

| Identifier | Value |

| Chemical Name | Gold(III) chloride trihydrate |

| Synonyms | Tetrachloroauric(III) acid trihydrate, Auric chloride trihydrate, Hydrogen tetrachloroaurate(III) trihydrate |

| CAS Number | 16961-25-4 |

| EC Number | 240-948-4 |

| Molecular Formula | HAuCl₄·3H₂O |

| Molecular Weight | 393.83 g/mol |

| Property | Value |

| Appearance | Golden yellow to orange crystalline solid[2][3] |

| Odor | Odorless |

| Melting Point | Decomposes at approximately 30-50°C[3][4] |

| Boiling Point | Not applicable (decomposes) |

| Solubility | Soluble in water, alcohol, and ether[3][5] |

| Density | Approximately 3.9 g/cm³ |

| Decomposition Temperature | Begins to decompose around 160°C, yielding gold(I) chloride and chlorine gas.[6] |

Hazard Identification and GHS Classification

Gold(III) chloride trihydrate is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its corrosive nature and potential for causing allergic skin reactions.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[5][7] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[5] |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction[5][7] |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed[8] |

| Corrosive to Metals | 1 | H290: May be corrosive to metals[9] |

GHS Pictograms:

-

Corrosion: For skin corrosion/burns and serious eye damage.

-

Exclamation Mark: For skin sensitization and acute oral toxicity.

Signal Word: Danger[5]

Hazard Statements:

Precautionary Statements:

-

Response: P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363[5][7]

-

Storage: P405

-

Disposal: P501

Toxicological Information

The toxicological profile of gold(III) chloride trihydrate is characterized by its corrosive and sensitizing properties.

| Endpoint | Result | Species | Reference |

| Acute Oral Toxicity (LD50) | > 464 mg/kg | Rat | [10][11] |

| Skin Corrosion/Irritation | Causes severe skin burns | Rabbit | [5][7] |

| Serious Eye Damage/Irritation | Causes serious eye damage | Rabbit | [5] |

| Skin Sensitization | May cause an allergic skin reaction | Not specified | [5][7] |

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no evidence to suggest that gold(III) chloride trihydrate is carcinogenic, mutagenic, or a reproductive toxicant based on available data from suppliers like Sigma-Aldrich.[10]

Experimental Protocols

Detailed experimental protocols for the toxicological studies of gold(III) chloride trihydrate are not publicly available. However, the cited results are consistent with standardized testing guidelines from the Organisation for Economic Co-operation and Development (OECD). The general methodologies for these tests are described below.

Acute Oral Toxicity (LD50) - General Protocol (based on OECD Guideline 401) This test provides information on the health hazards likely to arise from a single oral exposure to a substance.[6]

-

Test Animals: Typically, young adult rats are used.[6] Animals are fasted before the administration of the substance.[6]

-

Procedure: The test substance is administered in graduated doses to several groups of animals, with one dose per group.[6] The substance is administered by gavage.[6]

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and behavioral changes for at least 14 days.[6] The time of onset, duration, and severity of toxic signs are recorded.

-

Endpoint: The LD50 is the statistically estimated dose that is expected to be lethal to 50% of the tested animals.[12]

Acute Dermal Irritation/Corrosion - General Protocol (based on OECD Guideline 404) This test assesses the potential of a substance to cause skin irritation or corrosion.[13]

-

Test Animals: Healthy young adult albino rabbits are typically used.[13]

-

Procedure: A small area of the animal's skin is shaved. The test substance (0.5 g for solids) is applied to a small area of the skin and covered with a gauze patch for a 4-hour exposure period.[13]

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.[8] The observations may continue for up to 14 days to assess the reversibility of the effects.[8]

-

Scoring: The severity of skin reactions is graded using a numerical scoring system.

Acute Eye Irritation/Corrosion - General Protocol (based on OECD Guideline 405) This test evaluates the potential of a substance to cause eye irritation or corrosion.[4]

-

Test Animals: Healthy young adult albino rabbits are the recommended species.[4]

-

Procedure: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[4]

-

Observation: The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis at 1, 24, 48, and 72 hours after application.[4] The observation period can be extended to assess reversibility.

-

Scoring: Ocular lesions are scored according to a standardized grading system, such as the Draize test scoring system.[10]

First-Aid Measures

Immediate medical attention is crucial in case of exposure to gold(III) chloride trihydrate.

| Exposure Route | First-Aid Measures |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[7] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Consult a physician.[7][10] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a poison center or doctor.[7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician immediately.[7][10] |

Handling, Storage, and Personal Protective Equipment (PPE)

Proper handling and storage procedures are essential to minimize the risk of exposure.

Handling:

-

Avoid contact with skin, eyes, and clothing.[7]

-

Avoid formation of dust and aerosols.[7]

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[2]

-

Wash hands thoroughly after handling.[7]

Storage:

-

Keep the container tightly closed in a dry and well-ventilated place.[7]

-

The substance is light and moisture-sensitive; store protected from light and moisture.[2][7]

-

Store in a cool place.[2]

Personal Protective Equipment (PPE): A systematic approach to selecting appropriate PPE is critical.

Accidental Release and Fire-Fighting Measures

Accidental Release Measures:

-

Wear appropriate personal protective equipment (PPE).[7]

-

Avoid dust formation.[7]

-

Sweep up the spilled material and place it in a suitable, closed container for disposal.[7]

-

Do not let the product enter drains.[7]

-

Ventilate the area of the spill.

Fire-Fighting Measures:

-

Gold(III) chloride trihydrate is not flammable.[7]

-

Use extinguishing media appropriate for the surrounding fire.[7]

-

Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[7]

-

Hazardous decomposition products upon heating include hydrogen chloride gas and chlorine.[5]

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.[10]

-

Conditions to Avoid: Light, moisture, and high temperatures.[2]

-

Incompatible Materials: Strong bases, carbonates, cyanides, and sulfides.[2]

-

Hazardous Decomposition Products: When heated to decomposition, it emits toxic fumes of hydrogen chloride and chlorine.[2][5]

This guide is intended to provide a thorough overview of the safety information for gold(III) chloride trihydrate. It is imperative that all users of this chemical read and understand the full Safety Data Sheet provided by their supplier before handling the material. Always adhere to good laboratory practices and institutional safety protocols.

References

- 1. nucro-technics.com [nucro-technics.com]

- 2. escholarship.org [escholarship.org]

- 3. The Draize eye test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. oecd.org [oecd.org]

- 5. peta.org [peta.org]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. nucro-technics.com [nucro-technics.com]

- 8. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 9. ecetoc.org [ecetoc.org]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. peta.org [peta.org]

- 12. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 13. oecd.org [oecd.org]

An In-depth Technical Guide to the Crystal Structure of Gold(III) Chloride Trihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and chemical identity of the compound commonly known as Gold(III) chloride trihydrate. The content addresses its synthesis, structural properties, and the experimental methodologies used for its characterization.

Introduction: Clarifying the Chemical Identity

The compound frequently referred to as Gold(III) chloride trihydrate is chemically identified as chloroauric acid trihydrate , with the formula HAuCl₄·3H₂O .[1][2][3][4] It is an inorganic compound that consists of a tetrachloroaurate(III) anion ([AuCl₄]⁻) and a hydrated proton, which in the crystalline state is best described as the diaquahydrogen cation ([H₅O₂]⁺), along with an additional water molecule of hydration.[2] Therefore, a more accurate structural representation is [H₅O₂][AuCl₄]·H₂O .

This distinction is critical for understanding its chemistry and crystal structure. The gold atom is in the +3 oxidation state and is coordinated by four chloride ions to form a square planar anion.[2] This guide will focus on the structure and properties of this well-established chemical entity.

Physicochemical Properties

Gold(III) chloride trihydrate is an orange-yellow crystalline solid that is highly soluble in water and other polar solvents.[2][5] It is also hygroscopic and sensitive to light, necessitating storage in a dark, dry environment.[5]

| Property | Value |

| Chemical Formula | HAuCl₄·3H₂O |

| Molecular Weight | 393.83 g/mol [2] |

| Appearance | Orange-yellow crystals[1] |

| Solubility | Soluble in water, alcohol, ether[2] |

| Oxidation State of Gold | +3[2] |

Crystal Structure and Spectroscopic Data

The key structural features are:

-

Tetrachloroaurate(III) Anion ([AuCl₄]⁻): This anion possesses a square planar geometry with the gold(III) ion at the center. The Au-Cl bond distances are approximately 2.28 Å.[2]

-

Diaquahydrogen Cation ([H₅O₂]⁺): This cation consists of two water molecules sharing a proton. It is a common form for hydrated protons in the solid state.

A summary of the known and inferred crystallographic and structural data is presented below.

| Parameter | Description |

| Crystal System | Monoclinic (for the closely related tetrahydrate)[2] |

| Anion Geometry | Square Planar ([AuCl₄]⁻)[2] |

| Cation | Diaquahydrogen ([H₅O₂]⁺) |

| Hydration | One additional water molecule per formula unit |

Experimental Protocols

The synthesis of chloroauric acid is typically achieved by the dissolution of gold in aqua regia, a mixture of concentrated nitric acid and hydrochloric acid.[2]

Materials:

-

Gold (Au) powder or foil

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Hydrochloric Acid (HCl)

-

Distilled water

-

Heating mantle

-

Evaporating dish

-

Fume hood

Procedure:

-

In a fume hood, carefully prepare aqua regia by mixing one part concentrated nitric acid with three parts concentrated hydrochloric acid.

-

Add a known quantity of gold to the aqua regia. The gold will begin to dissolve, forming a solution of chloroauric acid. The reaction is: Au(s) + HNO₃(aq) + 4HCl(aq) → HAuCl₄(aq) + NO(g) + 2H₂O(l)[2]

-

Gently heat the solution to ensure complete dissolution of the gold.

-

Once the gold is fully dissolved, carefully evaporate the solution to a syrupy consistency to remove excess acids.

-

Allow the concentrated solution to cool and crystallize. Orange-yellow crystals of HAuCl₄·3H₂O will form.

-

The crystals should be collected and stored in a desiccator over a drying agent, protected from light.

An alternative method involves bubbling chlorine gas through a suspension of gold powder in water.[6]

The determination of the crystal structure of a compound like chloroauric acid trihydrate involves single-crystal X-ray diffraction.

Procedure:

-

Crystal Selection: A suitable single crystal of HAuCl₄·3H₂O is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated.

-

Data Processing: The collected diffraction data is processed to determine the unit cell parameters and the space group of the crystal.

-

Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined from the diffraction intensities using computational methods. The structural model is then refined to obtain the final atomic coordinates, bond lengths, and bond angles.

Visualizations

Caption: Experimental workflow for the synthesis and crystallographic analysis of HAuCl₄·3H₂O.

Caption: Chemical and structural identity of Gold(III) Chloride Trihydrate.

Applications in Research and Development

Gold(III) chloride trihydrate is a key precursor in the synthesis of gold nanoparticles and other gold-based compounds.[1][5] Its utility in nanotechnology, catalysis, and medicine makes a thorough understanding of its chemical and structural properties essential for researchers in these fields.[7]

References

- 1. TETRACHLOROAURIC(III) ACID TRIHYDRATE - Ataman Kimya [atamanchemicals.com]

- 2. Chloroauric acid - Wikipedia [en.wikipedia.org]

- 3. noahchemicals.com [noahchemicals.com]

- 4. Gold acid chloride trihydrate | AuCl4H7O3 | CID 44134746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Chloroauric Acid Hydrate | Gold Compound for Research [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols: Gold(III) Chloride Trihydrate as a Catalyst in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold(III) chloride trihydrate (HAuCl₄·3H₂O) has emerged as a versatile and efficient catalyst in modern organic synthesis. Its strong Lewis acidic character allows it to activate unsaturated carbon-carbon bonds, particularly in alkynes and allenes, facilitating a variety of transformations under mild conditions. This document provides detailed application notes and experimental protocols for key organic reactions catalyzed by gold(III) chloride trihydrate, aimed at researchers in academia and the pharmaceutical industry.

Hydration of Alkynes